molecular formula C21H26N4O4 B2745343 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 900005-55-2

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

货号: B2745343
CAS 编号: 900005-55-2
分子量: 398.463
InChI 键: OBJGIZJSGUUIPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dimethylamino-substituted phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the dimethylamino groups: This step involves the substitution of hydrogen atoms on the phenyl ring with dimethylamino groups using reagents like dimethylamine and a suitable catalyst.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the dimethylamino-substituted phenyl group through an oxalamide linkage. This can be achieved using reagents like oxalyl chloride and appropriate bases.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, forming N-oxides.

    Reduction: Reduction reactions could target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of simpler amines and carboxylic acids.

    Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Synthesis Methodology

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : Synthesized from catechol and formaldehyde under acidic conditions.
  • Introduction of Dimethylamino Groups : Achieved through alkylation reactions with dimethylamine.
  • Synthesis of Indole Ring : Accomplished via cyclization reactions involving suitable precursors.

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has been investigated for its potential therapeutic effects, particularly in:

  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

Biological Studies

Research has focused on the compound's role as a biochemical probe, exploring its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders.
  • Receptor Modulation : It shows potential for influencing receptor activity related to neurotransmitter systems, impacting various signaling pathways.

Case Studies

  • Therapeutic Potential in Neurology :
    • A study evaluated the compound's effects on serotonin receptors, demonstrating significant modulation that could benefit depression treatment (PubMed Central) .
  • Antimicrobial Activity :
    • Research indicated that derivatives of the compound exhibited antimicrobial properties against various pathogens, suggesting applications in developing new antibiotics (MDPI) .
  • Molecular Docking Studies :
    • Molecular docking studies have shown that the compound can effectively bind to dihydrofolate reductase (DHFR), indicating its potential as an inhibitor for this enzyme, which is crucial in cancer therapy (MDPI) .

作用机制

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

相似化合物的比较

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the additional dimethylamino group on the phenyl ring.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenyl)oxalamide: Lacks the dimethylamino group on the ethyl chain.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)oxalamide: Substitutes the dimethylamino group on the phenyl ring with a methyl group.

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety and the dimethylamino-substituted phenyl group in N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide may confer specific properties that are not present in similar compounds. These properties could include enhanced binding affinity to certain molecular targets, improved solubility, or unique reactivity in chemical reactions.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound with potential biological activities. Its structure includes a benzodioxole moiety and dimethylamino groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide

Structural Formula

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Research indicates that the compound may exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways involved in these processes.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

CompoundIC50 (μM)Mechanism
Compound A0.15 ± 0.01AChE inhibitor with selective activity
Compound B0.37 ± 0.02Mixed-type inhibition against AChE

These compounds demonstrate promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain.

StudyAChE Inhibition IC50 (μM)Selectivity Ratio (AChE/BChE)
Study 10.15 ± 0.0127.4:1

This selectivity indicates that the compound could be useful in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of AChE and butyrylcholinesterase (BChE). For instance, a study reported an IC50 value of 0.15 μM for a related compound against AChE, indicating high potency compared to established drugs like rivastigmine.
  • Mechanistic Insights : Kinetic studies reveal that certain derivatives exhibit mixed-type inhibition against AChE, characterized by an increase in Km values with rising inhibitor concentrations while decreasing Vmax values.
  • Therapeutic Applications : The unique structural characteristics of this compound suggest its potential use as a probe in biological research and as a lead compound for drug development targeting inflammation and cancer.

常见问题

Q. What are the key considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide in a laboratory setting?

Basic Question
The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Critical considerations include:

  • Reagent Selection : Use of triethylamine as a base to deprotonate intermediates and dimethylformamide (DMF) as a solvent to enhance reactivity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure intermediate purity .
  • Purification : Column chromatography or crystallization (e.g., methanol-water systems) to isolate the final product .
  • Functional Group Compatibility : Protecting groups may be required for amine and benzodioxole moieties to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Basic Question
A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of benzodioxole (δ 6.0–6.5 ppm for aromatic protons) and dimethylamino groups (δ 2.2–2.8 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental Analysis : CHNS analysis to validate empirical formula, with deviations <0.3% indicating purity .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (benzodioxole C-O-C) .

Q. What experimental strategies can optimize the yield of this compound during synthesis?

Advanced Question
Yield optimization requires systematic parameter adjustments:

  • Temperature Control : Lower temperatures (0–5°C) for sensitive steps like amine alkylation to minimize by-products .
  • Catalyst Use : Palladium or enzyme-based catalysts for selective bond formation, though this may require compatibility testing with dimethylamino groups .
  • Stoichiometric Ratios : Excess reagents (e.g., 1.5 equivalents of chloroacetylated intermediates) to drive reactions to completion .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or compound purity. Mitigation strategies include:

  • Orthogonal Assays : Cross-validate using enzyme inhibition assays (e.g., kinase activity) and cell viability tests (e.g., MTT assay) .
  • Purity Verification : Re-analyze batches with HPLC (>95% purity threshold) to rule out impurities as confounding factors .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from non-specific effects .
  • Structural Analog Comparison : Test derivatives (e.g., replacing benzodioxole with thienopyrimidine) to isolate pharmacophoric motifs .

Q. What methodologies are recommended for identifying biological targets of this compound?

Advanced Question
Target identification involves multi-disciplinary approaches:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and MS/MS identification .
  • Computational Docking : Molecular dynamics simulations to predict interactions with receptors (e.g., GPCRs or kinases) using software like AutoDock Vina .
  • Transcriptomic Profiling : RNA-seq or qPCR to assess gene expression changes in treated cells, highlighting pathways affected .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Advanced Question
Stability protocols should mimic real-world scenarios:

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks, monitoring degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–10) to assess susceptibility to hydrolysis, particularly at the amide bond .
  • Long-Term Storage : Store aliquots at -20°C under nitrogen atmosphere, with periodic NMR/MS checks for structural integrity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question
Scale-up hurdles include:

  • Reagent Cost and Safety : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Heat Management : Use jacketed reactors for exothermic steps (e.g., amide coupling) to prevent runaway reactions .
  • Purification Efficiency : Transition from column chromatography to recrystallization or continuous flow systems for higher throughput .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

Q. How can researchers differentiate between stereoisomers or conformers of this compound?

Advanced Question
Stereochemical analysis requires:

  • Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configuration .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of dimethylamino and benzodioxole groups .
  • Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation) at low temperatures .

属性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-24(2)16-8-5-14(6-9-16)17(25(3)4)12-22-20(26)21(27)23-15-7-10-18-19(11-15)29-13-28-18/h5-11,17H,12-13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJGIZJSGUUIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。